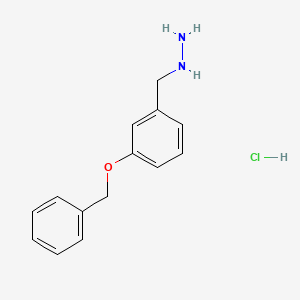

(3-(Benzyloxy)benzyl)hydrazine hydrochloride

Description

(3-(Benzyloxy)benzyl)hydrazine hydrochloride is a hydrazine derivative featuring a benzyloxy group attached to the meta position of a benzyl ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of Schiff bases, heterocyclic compounds, and pharmacologically active molecules. Its structure combines a hydrazine moiety with a benzyloxy substituent, enabling reactivity in condensation and cyclization reactions .

Properties

IUPAC Name |

(3-phenylmethoxyphenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O.ClH/c15-16-10-13-7-4-8-14(9-13)17-11-12-5-2-1-3-6-12;/h1-9,16H,10-11,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGGCLNHEAROAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661405 | |

| Record name | {[3-(Benzyloxy)phenyl]methyl}hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40051-69-2 | |

| Record name | {[3-(Benzyloxy)phenyl]methyl}hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme Summary

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | 3-Benzyloxybenzaldehyde + Hydrazine hydrate | Formation of (3-(Benzyloxy)benzyl)hydrazine intermediate |

| 2 | Treatment with HCl (hydrochloric acid) | Formation of this compound salt |

This method is straightforward, scalable, and commonly used in laboratory settings for the preparation of this compound.

Alternative Synthetic Routes and Related Intermediates

Though direct alternative methods for this exact compound are scarce, related synthetic strategies for benzyloxy-substituted aromatic compounds can inform potential routes:

- Reduction of Hydrazones: A possible route involves first forming a hydrazone intermediate from 3-(Benzyloxy)benzaldehyde and hydrazine, followed by reduction to the hydrazine derivative.

- Nucleophilic Substitution: Introduction of the hydrazine group via nucleophilic substitution on a suitable benzyl halide precursor bearing the benzyloxy substituent.

- Use of Protective Groups: In multi-step syntheses, the benzyloxy group may be introduced or protected to prevent side reactions during hydrazine installation.

These alternative approaches may be more complex and less efficient than the direct condensation with hydrazine hydrate, which remains the preferred method.

Reaction Conditions and Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol or similar polar protic solvents | Facilitates hydrazone formation |

| Temperature | Reflux (approximately 78°C for ethanol) | Ensures complete reaction |

| Reaction Time | Several hours (4-8 hours typical) | Dependent on scale and purity |

| Molar Ratios | Equimolar or slight excess hydrazine hydrate | Drives reaction to completion |

| Work-up | Acidification with HCl | Converts free base to hydrochloride salt |

Research Findings on Preparation Efficiency

- Yield: Laboratory syntheses typically report moderate to high yields (60-85%), depending on reaction time and purity of starting materials.

- Purity: The hydrochloride salt form enhances crystallinity and stability, facilitating purification by recrystallization.

- Scalability: The reaction is amenable to scale-up with appropriate safety controls, especially regarding hydrazine handling.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents | Conditions | Product Form | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Direct condensation with hydrazine hydrate | 3-Benzyloxybenzaldehyde | Hydrazine hydrate, HCl | Reflux in ethanol | This compound | Simple, high yield, scalable | Requires careful handling of hydrazine |

| Alternative hydrazone reduction | 3-Benzyloxybenzaldehyde | Hydrazine, reducing agent | Multi-step, mild conditions | Hydrazine derivative | Potentially cleaner product | More complex, longer synthesis |

| Nucleophilic substitution | 3-(Benzyloxy)benzyl halide | Hydrazine hydrate | Moderate heating | Hydrazine derivative | Useful if halide precursor available | Halide synthesis required |

Chemical Reactions Analysis

Types of Reactions

(3-(Benzyloxy)benzyl)hydrazine hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

Reduction: The benzyl group can be reduced to form the corresponding benzyl alcohol.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Azo compounds.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

(3-(Benzyloxy)benzyl)hydrazine hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-(Benzyloxy)benzyl)hydrazine hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful as a biochemical probe or therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Positional Isomers

The position of the benzyloxy group significantly influences chemical and biological properties:

(4-(Benzyloxy)phenyl)hydrazine Hydrochloride (Para-Substituted)

- Structure : Benzyloxy group at the para position.

- Synthesis : Prepared via alkylation of 4-hydroxybenzoate with benzyl chloride, followed by hydrazine hydrate treatment .

- Applications : Used in anti-tuberculosis oxadiazolone derivatives (e.g., 6a=BepPPOX) targeting Mycobacterium tuberculosis .

- Key Difference : Para substitution may enhance steric accessibility for enzyme binding compared to meta isomers.

- (3-(Benzyloxy)phenyl)hydrazine (Meta-Substituted, Non-Hydrochloride) CAS No.: 56239-39-3. Reactivity: Demonstrates similar condensation behavior but lacks the hydrochloride salt, altering solubility and crystallinity .

2.2 Functional Group Analogues

Benzylhydrazine Hydrochloride

- Structure : Simplest analogue without the benzyloxy group.

- Synthesis : Direct reaction of benzyl chloride with hydrazine hydrate .

- Applications : Intermediate for coupling with indole-carboxylic acids to form anti-proliferative indole derivatives .

- Key Difference : Absence of benzyloxy reduces molecular weight and alters electronic properties, limiting its utility in targeted drug design.

- (4-Phenoxyphenyl)hydrazine Hydrochloride Structure: Phenoxy group replaces benzyloxy. Reactivity: Participates in oxadiazolone synthesis but exhibits lower lipophilicity due to the phenoxy group .

2.3 Derivatives with Additional Substituents

- N-[3-(Benzyloxy)benzyl]-2-butanamine Hydrochloride Structure: Incorporates a butanamine side chain. Molecular Formula: C18H24ClNO. Applications: Potential CNS activity due to the amine moiety, though specific biological data are lacking .

- 3-Chloro-N-(2-oxo-2-{(2E)-2-[(3E)-4-phenyl-3-buten-2-ylidene]hydrazino}ethyl)benzamide Structure: Chlorobenzamide-hydrazine hybrid with conjugated double bonds. Reactivity: Enhanced electrophilicity due to the chloro and carbonyl groups, enabling nucleophilic attacks .

Comparative Data Table

Key Findings and Implications

- Positional Effects : Meta-substituted benzyloxy hydrazines are preferred in CNS-targeted syntheses (e.g., antidepressants), while para isomers are leveraged in anti-infective agents due to steric and electronic differences .

- Functional Group Impact : The benzyloxy group enhances lipophilicity and enzyme-binding capacity compared to simpler hydrazines .

- Salt Forms : Hydrochloride salts improve crystallinity and stability, critical for pharmaceutical formulations .

Biological Activity

(3-(Benzyloxy)benzyl)hydrazine hydrochloride, a compound with the molecular formula CHClNO, is characterized by its hydrazine moiety linked to a benzyl group, further substituted with a benzyloxy group. This structural configuration enhances its solubility and potential biological interactions. Research indicates that this compound exhibits significant biological activity, particularly in proteomics and pharmacological contexts.

The biological activity of this compound primarily stems from its ability to form covalent bonds with electrophilic centers in proteins and enzymes. This property allows it to modulate biochemical pathways effectively. The compound functions as a cleavable biotinylation reagent, which can be attached to proteins via amine groups, forming a hydrazone bond that can be cleaved under acidic conditions to release the unmodified protein.

Biological Applications

- Enzyme Inhibition : The compound has been studied for its role in enzyme inhibition, particularly through its interaction with active sites of various enzymes. The benzyloxy group enhances binding affinity, making it a valuable tool in biochemical research.

- Therapeutic Potential : Its structural features suggest potential therapeutic applications, particularly as a precursor in drug development. The hydrazine component allows for interactions with various biological molecules, positioning it as a candidate for further pharmacological investigation.

Case Studies and Research Findings

- Proteomics Research : The compound has been utilized in proteomics to study protein interactions and modifications. Its ability to form stable conjugates with proteins facilitates the analysis of complex biological systems.

- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit specific enzyme activities, suggesting its potential as an enzyme inhibitor in therapeutic contexts.

- Cytotoxicity Assessments : Preliminary cytotoxicity studies indicate that while the compound shows promise in modulating enzyme activity, further investigations are required to assess its safety profile and therapeutic index .

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (3-(Benzyloxy)benzyl)hydrazine HCl | CHClNO | Versatile in biological interactions |

| Phenylhydrazine | CHN | Simpler structure; primarily used in organic synthesis |

| Benzylhydrazine | CHN | Lacks benzyloxy substituent; limited reactivity |

| 4-Benzyloxyphenylhydrazine | CHNO | Similar structure but different substituent position |

The presence of the benzyloxy group significantly enhances the compound's potential for specific interactions within biological systems compared to simpler hydrazines like phenylhydrazine or benzylhydrazine.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-(Benzyloxy)benzyl)hydrazine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, benzyl bromide derivatives can react with hydrazine hydrate in acidic conditions to form hydrazine hydrochlorides . Key factors include:

- Solvent choice : Polar solvents (e.g., ethanol, chloroform) enhance solubility of intermediates.

- Acid catalysis : HCl is often used to protonate the hydrazine, driving the reaction toward salt formation .

- Temperature : Reactions are typically conducted at 0–25°C to minimize side products like over-alkylated derivatives.

- Purification : Recrystallization from ethanol/water mixtures yields high-purity products (>95%) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : and NMR confirm the benzyloxy and hydrazine moieties. Aromatic protons appear at δ 6.8–7.5 ppm, while the hydrazine NH signal is broad (~δ 8–10 ppm) .

- FTIR : Stretching vibrations at ~3300 cm (N–H), 1600 cm (C=N), and 1250 cm (C–O–C) verify functional groups .

- Mass spectrometry : ESI-MS in positive mode shows [M+H] peaks at m/z 275.1 (calculated) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···Cl interactions) .

Q. How is this compound utilized in organic synthesis?

- Methodological Answer : It serves as a versatile building block:

- Hydrazone formation : Reacts with carbonyl compounds (e.g., aldehydes/ketones) to form hydrazones, useful in synthesizing heterocycles like indoles via Fischer indole synthesis .

- Cross-coupling : The benzyloxy group can undergo deprotection (e.g., hydrogenolysis) to generate phenolic intermediates for Suzuki-Miyaura couplings .

- Pharmaceutical intermediates : Used to prepare carbazoles and tetrahydrocarbazoles with antitumor activity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing pathways during synthesis?

- Methodological Answer :

- Kinetic control : Short reaction times (2–4 hours) and low temperatures (0–5°C) reduce over-alkylation.

- Stoichiometry : A 1:1.2 molar ratio of benzyl bromide derivative to hydrazine hydrate minimizes dimerization .

- Additives : Molecular sieves (3Å) absorb water, shifting equilibrium toward product formation .

- Monitoring : TLC (silica, ethyl acetate/hexane 1:3) tracks reaction progress; R ~0.4 for the product .

Q. What strategies resolve contradictions in spectral data interpretation for derivatives?

- Methodological Answer :

- Dynamic NMR : Identifies rotamers or tautomers causing split signals (e.g., hydrazine NH protons) .

- Isotopic labeling : -labeled hydrazine derivatives simplify - HMBC correlations .

- DFT calculations : Predict chemical shifts (e.g., using Gaussian09) and compare with experimental data to validate structures .

Q. How does the benzyloxy group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric effects : The bulky benzyloxy group slows nucleophilic attacks but stabilizes intermediates via resonance.

- Directing effects : Oxygen lone pairs activate specific positions for electrophilic substitution (e.g., para to the benzyloxy group) .

- Deprotection : Hydrogenolysis (H/Pd-C) removes the benzyl group, generating a phenol for further functionalization .

Applications in Specific Research Contexts

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Gloves, lab coat, and goggles are mandatory due to hydrazine toxicity .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation .

- Spill management : Neutralize with dilute acetic acid and adsorb with vermiculite .

Q. How is this compound applied in enzyme inhibition studies?

- Methodological Answer :

- Hydrazone prodrugs : Synthesize Schiff bases with carbonyl-containing inhibitors (e.g., HDAC inhibitors) to enhance bioavailability .

- Kinetic assays : Monitor inhibition via fluorescence (e.g., tryptophan quenching in enzyme-substrate complexes) .

Q. What role does it play in material science?

- Methodological Answer :

- Polymer precursors : React with diacids to form polyhydrazides, which are thermally stable and used in coatings .

- Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu) in catalytic systems .

Key Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.